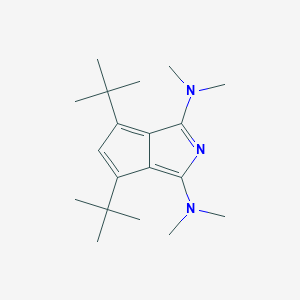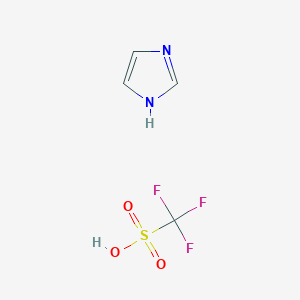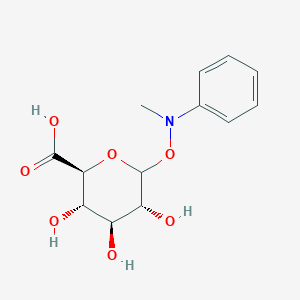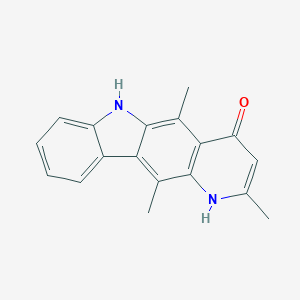
1,4-Dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole, also known as harmine, is a naturally occurring beta-carboline alkaloid found in a variety of plants, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used for centuries in traditional medicine and as a hallucinogenic agent in shamanic rituals. However, in recent years, harmine has gained attention for its potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
Harmine exerts its pharmacological effects through various mechanisms of action, including the inhibition of enzymes involved in cancer cell proliferation and the modulation of neurotransmitter systems in the brain. Harmine has been found to inhibit the activity of various kinases, including cyclin-dependent kinases, which are involved in cell cycle regulation. Harmine has also been found to modulate the activity of various neurotransmitter systems, including the serotonin, dopamine, and GABA systems.
Biochemical and Physiological Effects:
Harmine has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of neurotransmitter systems, and the inhibition of oxidative stress. Harmine has also been found to exhibit anti-inflammatory effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Harmine has several advantages for laboratory experiments, including its relatively low cost, its availability from natural sources, and its wide range of pharmacological activities. However, 1,4-Dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole also has several limitations, including its low solubility in water, its potential toxicity at high doses, and its limited bioavailability.
Direcciones Futuras
There are several potential future directions for 1,4-Dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole research, including the development of novel 1,4-Dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole derivatives with improved pharmacological properties, the investigation of 1,4-Dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole's potential as a therapeutic agent in the treatment of various diseases, and the elucidation of 1,4-Dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole's mechanisms of action at the molecular level. Additionally, the investigation of 1,4-Dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole's potential as a hallucinogenic agent in the treatment of various mental health disorders, such as depression and anxiety, may also be an area of future research.
Métodos De Síntesis
Harmine can be synthesized through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of a Lewis acid catalyst, while the Bischler-Napieralski reaction involves the cyclization of a beta-phenylethylamine with an aldehyde or ketone in the presence of a Lewis acid catalyst. The Skraup reaction involves the condensation of a phenol with an aldehyde or ketone in the presence of a strong acid catalyst.
Aplicaciones Científicas De Investigación
Harmine has been found to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective effects. In cancer research, 1,4-Dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Harmine has also been found to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease research, 1,4-Dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, 1,4-Dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole has been found to increase the production of dopamine, a neurotransmitter that is depleted in Parkinson's disease.
Propiedades
Número CAS |
111249-53-7 |
|---|---|
Fórmula molecular |
C18H16N2O |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
2,5,11-trimethyl-1,6-dihydropyrido[3,2-b]carbazol-4-one |
InChI |
InChI=1S/C18H16N2O/c1-9-8-14(21)16-11(3)17-15(10(2)18(16)19-9)12-6-4-5-7-13(12)20-17/h4-8,20H,1-3H3,(H,19,21) |
Clave InChI |
VVJBLODMXAQPND-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(N1)C(=C3C4=CC=CC=C4NC3=C2C)C |
SMILES canónico |
CC1=CC(=O)C2=C(N1)C(=C3C4=CC=CC=C4NC3=C2C)C |
Otros números CAS |
111249-53-7 |
Sinónimos |
1,4-dihydro-4-oxo-2,5,11-trimethyl-6H-pyrido(3,2-b)carbazole 1,4-DOTPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



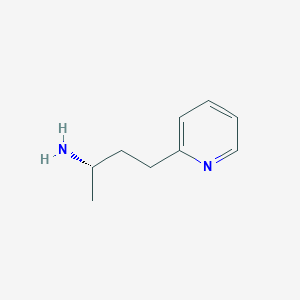
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)
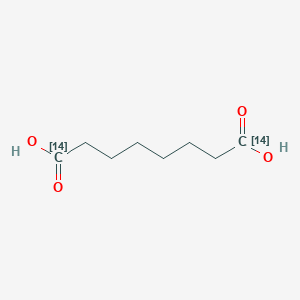



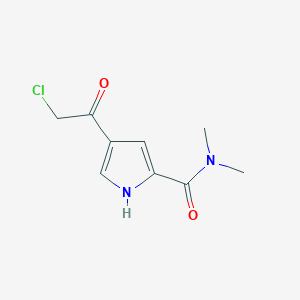

![Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI)](/img/structure/B39947.png)
